molecular formula C41H56O6 B12715525 Hydrocortisone 21-retinoate CAS No. 61319-34-4

Hydrocortisone 21-retinoate

Cat. No.: B12715525
CAS No.: 61319-34-4
M. Wt: 644.9 g/mol
InChI Key: VPBZTLZLUVHTMV-WBHTVYPUSA-N
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Description

Hydrocortisone 21-retinoate is a synthetic derivative of hydrocortisone, a glucocorticoid hormone, and retinoic acid, a metabolite of vitamin A. This compound combines the anti-inflammatory properties of hydrocortisone with the skin-regenerating effects of retinoic acid, making it a valuable agent in dermatological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrocortisone 21-retinoate typically involves the esterification of hydrocortisone with retinoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone 21-retinoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more potent anti-inflammatory metabolites, while reduction can produce derivatives with altered pharmacokinetic properties .

Scientific Research Applications

Hydrocortisone 21-retinoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrocortisone 21-retinoate is unique due to its combined properties of hydrocortisone and retinoic acid. This dual action enhances its efficacy in treating inflammatory skin conditions while promoting skin regeneration, making it superior to using either compound alone .

Properties

CAS No.

61319-34-4

Molecular Formula

C41H56O6

Molecular Weight

644.9 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C41H56O6/c1-26(13-16-32-28(3)12-9-19-38(32,4)5)10-8-11-27(2)22-36(45)47-25-35(44)41(46)21-18-33-31-15-14-29-23-30(42)17-20-39(29,6)37(31)34(43)24-40(33,41)7/h8,10-11,13,16,22-23,31,33-34,37,43,46H,9,12,14-15,17-21,24-25H2,1-7H3/b11-8+,16-13+,26-10+,27-22+/t31-,33-,34-,37+,39-,40-,41-/m0/s1

InChI Key

VPBZTLZLUVHTMV-WBHTVYPUSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)O)C)C

Origin of Product

United States

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